Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with the molecular formula C14H13NO4. This compound features a cyano group, a benzodioxin ring, and an ethyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(2,3-dihydrobenzofuran-5-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is unique due to the presence of the benzodioxin ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYDABPNKJUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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